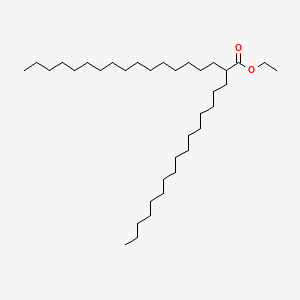

Ethyl 2-hexadecyloctadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-hexadecyloctadecanoate: is an organic compound with the molecular formula C36H72O2 and a molecular weight of 536.96 g/mol . It is an ester formed from the reaction of 2-hexadecyloctadecanoic acid and ethanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hexadecyloctadecanoate typically involves the esterification of 2-hexadecyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of This compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess ethanol and removal of water by azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hexadecyloctadecanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to and ethanol.

Transesterification: The ester can react with other alcohols to form different esters.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Reduction: Reducing agents like .

Major Products Formed:

Hydrolysis: and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: .

Scientific Research Applications

Ethyl 2-hexadecyloctadecanoate: has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

Medicine: Explored for its potential use in formulations of topical medications and cosmetics.

Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of Ethyl 2-hexadecyloctadecanoate in biological systems involves its incorporation into lipid membranes, where it can influence membrane fluidity and function. It may also act as a precursor for the synthesis of other bioactive lipids. The molecular targets and pathways involved include lipid metabolism enzymes and signaling pathways related to lipid homeostasis .

Comparison with Similar Compounds

Ethyl 2-hexadecyloctadecanoate: can be compared with other long-chain fatty acid esters such as:

- Ethyl stearate

- Ethyl palmitate

- Ethyl oleate

Uniqueness:

- This compound has a longer carbon chain compared to ethyl stearate and ethyl palmitate , which may result in different physical properties and biological activities.

- Compared to ethyl oleate , which contains a double bond, This compound is fully saturated, leading to differences in reactivity and stability .

Properties

IUPAC Name |

ethyl 2-hexadecyloctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36(37)38-6-3)34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-34H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHFYBURQHAWGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)